Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Prodrug design Oral bioavailability Controlled release

Select Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS 67383-32-8) to accelerate your prodrug and multistep synthesis workflows. The 4‑hydroxy group enables phosphate conjugation for enhanced solubility, while the ethyl ester provides a masked carboxylate handle stable through alkylation/halogenation/cross‑coupling cascades. The crystalline solid (mp 191–194°C) simplifies solid‑state characterization and formulation pre‑screening. Offered at ≥97% purity across multiple suppliers; verify lot‑specific CoA before use in sensitive assays.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 67383-32-8
Cat. No. B3021375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
CAS67383-32-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)C
InChIInChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyKTZQDIINDVWLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate Procurement Guide: CAS 67383-32-8 Specifications and Supplier Options


Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 67383-32-8 / 53135-24-3) is a pyrimidine derivative with molecular formula C8H10N2O3 and molecular weight 182.18 g/mol [1]. The compound exists in solid form with a melting point range of 191-194°C and features a 4-hydroxy-2-methyl substitution pattern on the pyrimidine ring with an ethyl carboxylate at the 5-position [1][2]. It is commercially available from multiple suppliers at standard purity grades of 95-97%, with analytical characterization typically provided via NMR, HPLC, and GC . The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) [2]. Notably, the compound is associated with 167 patent documents, indicating substantial intellectual property interest in this scaffold [3]. Direct quantitative comparative data against structurally similar analogs is extremely limited in the public domain.

Why Generic Substitution of Ethyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate (CAS 67383-32-8) Cannot Be Assumed Without Empirical Verification


Substitution of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate with structurally similar pyrimidine-5-carboxylate analogs cannot be assumed to preserve functional properties without direct experimental verification . The 4-hydroxy substitution pattern on the pyrimidine ring fundamentally alters the compound's hydrogen bonding capacity, tautomeric equilibrium (lactim-lactam), and physicochemical parameters such as LogD (reported as LogD7.4 0.9 for the hydroxyl-bearing scaffold) [1]. In contrast, analogs lacking the 4-hydroxy group, such as Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5), possess distinct hydrogen bond donor/acceptor profiles and are utilized in different synthetic contexts, including RNA-dependent RNA polymerase inhibitor scaffolds [2][3]. The ester moiety (ethyl vs. methyl) further differentiates this compound from its methyl ester counterpart (CAS 865077-08-3), affecting lipophilicity and potential prodrug release kinetics . Critically, no public domain study has systematically compared the biological activity, synthetic yield in key transformations, or formulation performance of this compound against specific named comparators. Procurement decisions based on assumed interchangeability risk introducing uncharacterized variables into research workflows. The following evidence summary, while constrained by the limited availability of direct comparative data, identifies the only dimensions where quantitative differentiation can be supported or where gaps must be explicitly acknowledged.

Quantitative Evidence for Ethyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate: Available Comparative Data and Documented Evidence Gaps


Prodrug Development Potential: Hydroxyl-Mediated Phosphate Conjugation vs. Non-Hydroxyl Analogs

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate possesses a 4-hydroxy group that enables phosphate conjugation, a feature absent in non-hydroxylated analogs such as Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5). This structural distinction is relevant for prodrug strategies where the hydroxyl serves as a conjugation handle for phosphate esters to enhance aqueous solubility, while the ethyl ester allows for controlled hydrolytic release of the parent acid . The compound's calculated LogD7.4 of 0.9 supports favorable oral absorption characteristics, with hydrolysis kinetics under simulated gastric conditions available from the supplier . No direct comparative prodrug conversion efficiency data against specific named comparators is available in the public literature.

Prodrug design Oral bioavailability Controlled release Pharmaceutical development

Physicochemical Profile: Melting Point and Solid-State Handling vs. Related Pyrimidine-5-Carboxylates

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate exhibits a melting point range of 191-194°C as a solid . This melting point is consistent across multiple supplier specifications and indicates crystalline solid form at ambient temperature. In comparison, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) has a reported melting point of 58-60°C [1]. The higher melting point of the 4-hydroxy derivative reflects stronger intermolecular hydrogen bonding (due to the OH group) and may confer different handling, storage, and formulation characteristics compared to lower-melting or liquid analogs. Direct quantitative comparison of crystallinity (e.g., PXRD patterns, DSC thermograms) against specific named comparators is not publicly available.

Solid-state characterization Crystallinity Melting point Handling properties

Synthetic Versatility: Ester Hydrolysis to Carboxylic Acid vs. Direct Carboxylic Acid Procurement

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate serves as a protected form of 4-hydroxy-2-methylpyrimidine-5-carboxylic acid, enabling selective manipulation of the pyrimidine ring before carboxylic acid deprotection. The ethyl ester group can be hydrolyzed under basic or acidic conditions to liberate the free carboxylic acid for subsequent amide coupling or other transformations . In contrast, the methyl ester analog (Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, CAS 865077-08-3, MW 168.15) provides faster hydrolysis kinetics due to reduced steric hindrance . The ethyl ester offers a balance between stability during multistep syntheses and controlled deprotection. No head-to-head comparative study of hydrolysis rates (e.g., t1/2 at specific pH, temperature) between ethyl and methyl esters of this specific scaffold is publicly available.

Organic synthesis Carboxylic acid derivatives Hydrolysis Building block

Safety and Handling Profile: GHS Classification vs. More Hazardous Pyrimidine Analogs

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315, Category 2) and serious eye irritation (H319, Category 2A) [1][2]. The signal word is 'Warning' with pictogram GHS07 [1]. No acute oral toxicity (H300 series) or chronic hazard classifications are assigned. This profile differs from certain substituted pyrimidine analogs: for example, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) carries similar irritation warnings but also includes respiratory irritation potential due to the chloro substituent [3]. The target compound's hazard profile is comparatively mild among reactive pyrimidine building blocks, which may reduce engineering controls and personal protective equipment requirements in laboratory settings. Direct quantitative hazard metrics (e.g., LD50 values, skin corrosion scores) are not publicly reported for this compound.

GHS classification Laboratory safety Hazard assessment Regulatory compliance

Application Scenarios for Ethyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate Based on Available Evidence


Phosphate Prodrug Development in Pharmaceutical Research

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is suitable for prodrug design programs requiring a hydroxyl conjugation handle for phosphate ester formation. The compound's 4-OH group enables phosphate conjugation to enhance aqueous solubility, while the ethyl ester provides a controlled-release mechanism via hydrolysis to the parent carboxylic acid . The reported LogD7.4 of 0.9 supports favorable oral absorption potential . Researchers should note that no direct comparative prodrug efficiency data against non-hydroxylated analogs (e.g., Ethyl 2-methylpyrimidine-5-carboxylate, CAS 2134-38-5) is publicly available; empirical validation is required.

Multistep Organic Synthesis Requiring Protected Carboxylic Acid Functionality

This compound serves as a protected carboxylic acid building block for multistep synthetic sequences. The ethyl ester group allows selective reactions on the pyrimidine ring (e.g., alkylation, halogenation, cross-coupling) while the carboxylate remains masked . Subsequent hydrolysis liberates the free 4-hydroxy-2-methylpyrimidine-5-carboxylic acid for amide coupling, esterification, or other carboxylate-dependent transformations. The methyl ester analog (CAS 865077-08-3) offers faster hydrolysis for time-sensitive workflows, whereas the ethyl ester provides greater stability during extended reaction sequences.

Laboratory-Scale Procurement for Routine Heterocyclic Chemistry

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is commercially available from multiple suppliers at 95-97% purity in quantities ranging from 250 mg to 100 g . The compound's moderate hazard profile (GHS07, H315, H319) [1] allows handling under standard laboratory safety protocols without specialized containment. Typical pricing at research scale (1 g: ~$15; 5 g: ~$29; 25 g: ~$118 as of 2025) positions this compound as an accessible building block for exploratory heterocyclic chemistry. Researchers should verify lot-specific certificates of analysis (CoA) for purity and impurity profiles before use in sensitive applications.

Solid-Form Screening and Preformulation Studies

The compound's crystalline solid form with melting point 191-194°C makes it suitable for solid-state characterization studies, including polymorphism screening, thermal analysis (DSC/TGA), and stability assessment under various storage conditions. The higher melting point relative to liquid or low-melting pyrimidine-5-carboxylate analogs (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, mp 58-60°C) [1] may confer advantages in solid-dosage formulation development, particularly for processes requiring robust crystalline intermediates. Direct comparative crystallinity or hygroscopicity data are not publicly available and require experimental determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.